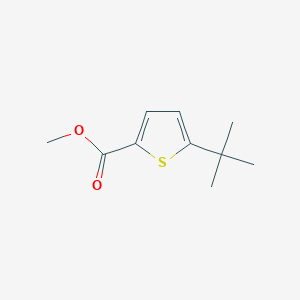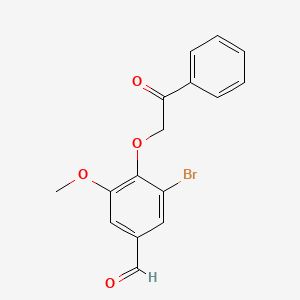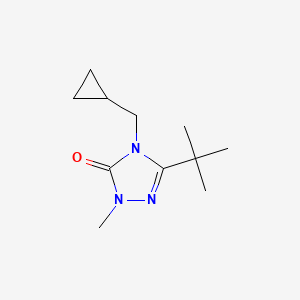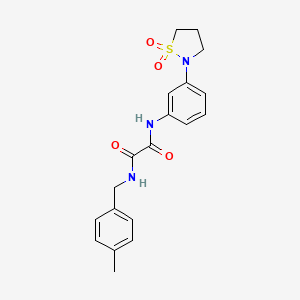![molecular formula C7H7ClO2S2 B2457316 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 866131-06-8](/img/structure/B2457316.png)
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound with the molecular formula C7H7ClO2S2. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The compound has been shown to have high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that it may target enzymes or receptors involved in these biological processes.
Mode of Action
It is suggested that it may inhibit cystinyl aminopeptidase , an enzyme involved in the regulation of various physiological processes, including inflammation and pain perception.
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anti-inflammatory and antiarthritic effects , it may influence pathways related to inflammation and immune response.
Result of Action
Given its potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic effects , it may modulate cellular processes related to these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the chlorination of 5,6-dihydro-4H-thieno[2,3-b]thiopyran followed by oxidation to introduce the dioxide functionality . Specific reaction conditions, such as the use of chlorinating agents and oxidizing agents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms to revert to the parent thiopyran structure.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the parent compound .
Scientific Research Applications
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Utilized in the development of pharmaceutical agents, particularly in the treatment of glaucoma.
Industry: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
- (4S,6S)-N-Ethyl-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine 7,7-dioxide
Uniqueness
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific chlorine substitution and dioxide functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJFNYCWZSBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2457241.png)



![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![N-(3-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2457249.png)


![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)
